



# Application Note: Mass Spectrometry Analysis of ZNL-0056 Covalent Binding to HSD17B13

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Compound of Interest		
Compound Name:	ZNL-0056	
Cat. No.:	B12375497	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

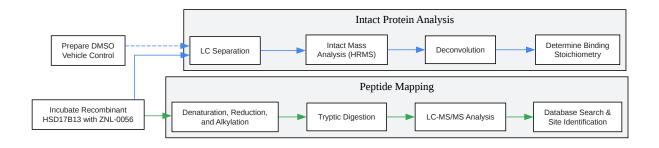
**ZNL-0056** is a novel covalent inhibitor targeting 17-β-hydroxysteroid dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Genetic variations that result in a loss of HSD17B13 function have been shown to protect against chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and alcoholic liver disease (ALD), making it a promising therapeutic target.[1][3] Covalent inhibitors offer a therapeutic advantage through prolonged target engagement and enhanced potency. This application note provides detailed protocols for confirming the covalent binding of **ZNL-0056** to HSD17B13 using mass spectrometry (MS)-based proteomics, a crucial step in the characterization of this inhibitor.

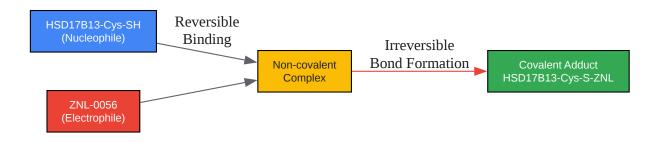
The two primary MS-based methods for characterizing covalent inhibitors are intact protein analysis and peptide mapping (bottom-up proteomics).[4][5] Intact protein analysis provides rapid confirmation of covalent adduct formation and binding stoichiometry, while peptide mapping identifies the precise amino acid residue modified by the inhibitor.[5][6]

## **Experimental Workflow**

The overall workflow for analyzing the covalent binding of **ZNL-0056** to HSD17B13 involves several key stages, from sample preparation to data analysis.







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## References

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